molecular formula C16H7F12P B064371 Bis(3,5-di(trifluoromethyl)phenyl)phosphine CAS No. 166172-69-6

Bis(3,5-di(trifluoromethyl)phenyl)phosphine

Cat. No.: B064371
CAS No.: 166172-69-6
M. Wt: 458.18 g/mol
InChI Key: OTQIBIWGQUJMOM-UHFFFAOYSA-N
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Description

Bis(3,5-di(trifluoromethyl)phenyl)phosphine (CAS: 166172-69-6) is an electron-deficient secondary phosphine characterized by two 3,5-bis(trifluoromethyl)phenyl substituents bonded to a phosphorus atom. The trifluoromethyl (-CF₃) groups confer strong electron-withdrawing properties, making this compound highly effective in stabilizing metal catalysts and enhancing their reactivity in cross-coupling reactions . Synthesized via Grignard reactions using 3,5-bis(trifluoromethyl)bromobenzene (CAS: 328-70-1) and subsequent reduction of its phosphine oxide derivative (CAS: 15979-14-3), it is a white crystalline solid with a molecular weight of 492.63 g/mol . Its applications span catalysis (e.g., palladium- and rhodium-mediated reactions) and materials science, particularly in flame-retardant polymers and phosphorescent OLEDs .

Properties

IUPAC Name

bis[3,5-bis(trifluoromethyl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7F12P/c17-13(18,19)7-1-8(14(20,21)22)4-11(3-7)29-12-5-9(15(23,24)25)2-10(6-12)16(26,27)28/h1-6,29H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQIBIWGQUJMOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)PC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7F12P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408397
Record name Bis(3,5-di(trifluoromethyl)phenyl)phosphine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166172-69-6
Record name Bis(3,5-di(trifluoromethyl)phenyl)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(3,5-di(trifluoromethyl)phenyl)phosphine
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Preparation Methods

Reaction Setup and Reagent Proportions

A 1-L three-necked flask is charged with 3,5-bis(trifluoromethyl)bromobenzene (59.2 mL, 343 mmol) and anhydrous tetrahydrofuran (THF, 60 mL). Isopropylmagnesium chloride (171.5 mL, 343 mmol) is added dropwise at −30°C, initiating a Grignard exchange reaction. The exothermic process reaches a maximum temperature of 9°C before cooling to 2°C.

Reagent Quantity Equivalents Role
3,5-Bis(trifluoromethyl)bromobenzene59.2 mL3.3Aromatic coupling agent
Isopropylmagnesium chloride171.5 mL3.3Grignard reagent
Diethyl phosphite13.7 mL1.0Phosphorus source

Phosphorylation and Work-Up

After Grignard formation, diethyl phosphite (13.7 mL, 104 mmol) is added at −60°C. The mixture warms to ambient temperature, yielding bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide after 1 hour. Quenching with 3 N HCl (175 mL) followed by extraction with ethyl acetate (2 × 250 mL) and drying over MgSO₄ provides the crude product.

Crystallization and Yield Optimization

The phosphine oxide is purified via recrystallization from methyl tert-butyl ether (MTBE, 90–110 mL) and hexanes (140 mL), yielding 36.0–37.1 g (73–75%) of a white crystalline solid. Key parameters affecting yield include:

  • Temperature control : Rapid cooling during Grignard addition minimizes side reactions.

  • Solvent selection : MTBE/hexanes mixtures optimize crystal formation while retaining product solubility at elevated temperatures.

Reduction of Phosphine Oxide to Phosphine Using DIBAL-H

The final step involves reducing the phosphine oxide to the target phosphine using diisobutylaluminum hydride (DIBAL-H).

Reduction Conditions and Stoichiometry

A 500 mL flask charged with bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide (10.0 g, 21.0 mmol) and MTBE (50 mL) is treated with DIBAL-H (42.2 mL, 42.2 mmol, 1.0 M in cyclohexane) at ambient temperature. The exothermic reaction reaches 36°C, forming a brown solution.

Parameter Value Impact on Reaction
DIBAL-H Equivalents2.0Ensures complete reduction
SolventMTBEStabilizes aluminum byproducts
Reaction Temperature20–36°CBalances reaction rate and selectivity

Work-Up and Purification

After 1 hour, the reaction is quenched with 2 N NaOH (80 mL) under argon. Phase separation removes aluminum salts, and the organic layer is washed with water (40 mL). Filtration through silica gel (32 g) and MgSO₄ (28 g) yields the pure phosphine as a pale-yellow solid.

Critical Analysis of Synthetic Methodologies

Advantages of the Grignard-DIBAL-H Approach

  • High functional group tolerance : The Grignard reagent selectively couples with diethyl phosphite without attacking trifluoromethyl groups.

  • Scalability : The procedure is demonstrated on decagram scales, with consistent yields exceeding 70%.

  • Air-sensitive handling : All steps are performed under inert atmosphere, critical for preventing phosphine oxidation.

Limitations and Mitigation Strategies

Challenge Solution Outcome
Residual aluminum impuritiesFiltration through silica/MgSO₄Purity >95% by GC analysis
Phosphine oxide hydrolysisStrict anhydrous conditionsMinimizes phosphine oxide regeneration
Exothermic DIBAL-H additionControlled reagent addition at 20°CPrevents thermal decomposition

Alternative Synthetic Routes and Comparative Evaluation

While the Grignard-DIBAL-H method remains the most widely adopted, recent literature suggests emerging alternatives:

Catalytic Phosphination Using Transition Metals

Palladium-catalyzed cross-coupling between aryl halides and primary phosphines has been explored but suffers from lower yields (45–55%) due to competing diarylation.

Direct Synthesis from Elemental Phosphorus

High-pressure reactions between white phosphorus and 3,5-bis(trifluoromethyl)benzene derivatives show preliminary success but require specialized equipment and exhibit poor selectivity.

Industrial-Scale Production Considerations

Large-scale synthesis (≥1 kg) necessitates modifications to the laboratory procedure:

Parameter Laboratory Scale Industrial Adaptation
Grignard preparationBatch reactorContinuous flow system
DIBAL-H additionManual syringe pumpAutomated metering pumps
CrystallizationMTBE/hexanesAntisolvent precipitation reactors

Chemical Reactions Analysis

Types of Reactions

Bis(3,5-di(trifluoromethyl)phenyl)phosphine undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in cross-coupling reactions, the products are typically biaryl compounds .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The 3,5-bis(trifluoromethyl)phenyl group is a key differentiator. Below is a comparison with structurally related phosphines:

Compound Name Substituents on Phosphorus Electronic Effect Molecular Weight (g/mol) Key Applications
Bis(3,5-di(trifluoromethyl)phenyl)phosphine Two 3,5-(CF₃)₂C₆H₃ groups Strongly electron-withdrawing 492.63 Catalysis (Pd, Rh), flame retardants
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine (L3) Three 3,5-(CF₃)₂C₆H₃ groups Extreme electron deficiency 794.21 Stabilizing Pd(0) complexes in cross-coupling
Bis(3-aminophenyl)-3,5-bis(trifluoromethyl)phenyl phosphine oxide (BATFPO) One 3,5-(CF₃)₂C₆H₃, two 3-NH₂C₆H₄ groups Moderate electron withdrawal ~500 (estimated) High-temperature polymers, flame retardants
Chlorobis(3,5-dimethylphenyl)phosphine Two 3,5-(CH₃)₂C₆H₃ groups Electron-donating 320.84 Synthesis of Ir(III) catalysts

Catalytic Performance

  • This compound: Demonstrated 96% yield in rhodium-catalyzed cyclization reactions (e.g., alkenes) due to strong σ-donor and π-acceptor properties .
  • Tris[3,5-bis(trifluoromethyl)phenyl]phosphine (L3) : Forms anionic palladates ([L₂PdR]⁻) with Grignard reagents, enabling transmetalation in cross-coupling .
  • Phosphine Oxides (e.g., BATFPO) : Lower catalytic activity than phosphines but critical in flame-retardant polyimides (Tm = 228°C, ΔH = 9.0 kcal/mol) .

Solubility and Stability

  • This compound exhibits poor solubility in polar solvents (e.g., water) but dissolves readily in dichloromethane or ethers .
  • Fluorous phosphines (e.g., phenyl-bis-[4-(heptafluoropentyl)phenyl]phosphane) display enhanced solubility in fluorinated solvents, enabling recyclable catalytic systems .

Thermal and Oxidative Stability

  • BATFPO-based polyimides retain stability up to 500°C, forming protective phosphate layers under thermal stress .
  • This compound decomposes at ~210–212°C, limiting its use in high-temperature reactions without stabilization .

Key Research Findings

  • Catalysis : this compound outperforms less electron-deficient analogs (e.g., chlorobis(3,5-dimethylphenyl)phosphine) in rhodium-catalyzed reactions, achieving near-quantitative yields .
  • Material Science: BATFPO-based polymers show 13.6% external quantum efficiency in blue phosphorescent OLEDs, surpassing non-fluorinated analogs .
  • Thermal Limitations : Despite high stability, the compound’s decomposition above 210°C restricts its utility in prolonged high-temperature processes .

Biological Activity

Bis(3,5-di(trifluoromethyl)phenyl)phosphine is a phosphine compound characterized by its unique trifluoromethyl-substituted phenyl groups. This compound has garnered interest in various fields, including organic chemistry and medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

C18H12F6P\text{C}_{18}\text{H}_{12}\text{F}_6\text{P}
  • Molecular Weight : Approximately 366.25 g/mol
  • Solubility : Generally insoluble in water but soluble in organic solvents.

The presence of trifluoromethyl groups enhances the lipophilicity of the compound, which may influence its biological interactions and bioavailability.

Mechanisms of Biological Activity

Phosphines have been studied for their potential as anticancer agents , enzyme inhibitors, and catalysts in various biochemical reactions. The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Phosphines can act as inhibitors for various enzymes due to their ability to coordinate with metal ions present in enzyme active sites.
  • Antioxidant Activity : Some studies suggest that phosphines may exhibit antioxidant properties, potentially protecting cells from oxidative stress.
  • Anticancer Properties : Preliminary studies indicate that phosphines may induce apoptosis in cancer cells.

Research Findings and Case Studies

Research on this compound is still evolving. Below are key findings from recent studies:

  • Anticancer Activity : A study demonstrated that phosphine derivatives, including this compound, showed promising results in inhibiting the growth of various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
  • Enzyme Inhibition Studies : Research indicated that this compound could inhibit specific enzymes involved in metabolic pathways relevant to cancer progression. This inhibition was attributed to the compound's ability to form stable complexes with metal ions in enzyme active sites .
  • Catalytic Applications : The compound has been utilized as a ligand in catalytic reactions, where it demonstrated enhanced reactivity due to the electron-withdrawing effects of the trifluoromethyl groups. This property is particularly valuable in organic synthesis and material science .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other phosphine compounds:

Compound NameBiological ActivityUnique Features
Tris[3,5-bis(trifluoromethyl)phenyl]phosphineCatalytic applications; potential enzyme inhibitorsHigher fluorination increases lipophilicity
DiphenylphosphineModerate anticancer activityLess sterically hindered; lower reactivity
N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thioureaStrong organocatalytic activityEffective in stabilizing transition states through H-bonding

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(3,5-di(trifluoromethyl)phenyl)phosphine
Reactant of Route 2
Bis(3,5-di(trifluoromethyl)phenyl)phosphine

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